molecular formula C10H14O B065512 (1R)-1-(2,4-dimethylphenyl)ethan-1-ol CAS No. 166940-44-9

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol

Cat. No.: B065512
CAS No.: 166940-44-9
M. Wt: 150.22 g/mol
InChI Key: DNHQUGRUHBFDFT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom, making it optically active. This compound is a secondary alcohol with a phenyl ring substituted at the 2 and 4 positions by methyl groups. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol can be achieved through several methods:

    Reduction of Ketones: One common method involves the reduction of 2,4-dimethylacetophenone using a chiral reducing agent such as ®-CBS catalyst (oxazaborolidine) in the presence of borane (BH3). The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures to ensure high enantioselectivity.

    Grignard Reaction: Another method involves the reaction of 2,4-dimethylbenzyl chloride with ethylmagnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound often employs the reduction of 2,4-dimethylacetophenone due to its scalability and cost-effectiveness. The process involves:

    Catalytic Hydrogenation: Using a chiral catalyst such as Rhodium or Ruthenium complexes under hydrogen gas at controlled pressures and temperatures.

    Enzymatic Reduction: Utilizing enzymes like alcohol dehydrogenases in biocatalytic processes to achieve high enantioselectivity and yield.

Types of Reactions:

    Oxidation: this compound can be oxidized to 2,4-dimethylacetophenone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).

    Reduction: The compound can undergo further reduction to form the corresponding alkane, 2,4-dimethylphenylethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, PBr3.

Major Products:

    Oxidation: 2,4-dimethylacetophenone.

    Reduction: 2,4-dimethylphenylethane.

    Substitution: 1-chloro-2,4-dimethylphenylethane, 1-bromo-2,4-dimethylphenylethane.

Scientific Research Applications

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol depends on its application:

    As a Chiral Auxiliary: It facilitates the formation of chiral centers in target molecules through diastereoselective reactions.

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to observed biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    (1S)-1-(2,4-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different optical activity.

    2,4-Dimethylbenzyl alcohol: Lacks the chiral center, resulting in different reactivity and applications.

    2,4-Dimethylacetophenone: The oxidized form of the compound, used in different synthetic applications.

Uniqueness: (1R)-1-(2,4-dimethylphenyl)ethan-1-ol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific stereochemistry allows for selective interactions in biological systems, distinguishing it from its achiral or differently chiral counterparts.

Properties

IUPAC Name

(1R)-1-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHQUGRUHBFDFT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.